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Compound of Interest

Compound Name: 1-Propanone, 1-(2-benzofuranyl)-

Cat. No.: B1642979

Get Quote

Executive Summary

1-(2-Benzofuranyl)-1-propanone (also known as 2-propionylbenzofuran) represents a critical

structural motif in the development of benzofuran-based pharmacophores. While its acetyl
analog (2-acetylbenzofuran) is a standard reference in crystallographic databases, the
propanone derivative introduces a specific "ethyl tail" effect that alters supramolecular
assembly.

This guide provides a technical comparison of the crystal structure properties of 1-(2-
benzofuranyl)-1-propanone against its primary structural alternatives. It focuses on how alkyl
chain elongation influences lattice energy, melting point depression, and packing efficiency—
key factors for researchers optimizing solid-state stability in drug formulation.

Structural & Physical Profile

Before analyzing the crystal lattice, we must establish the molecular baseline. The introduction
of a methylene (-CHz-) unit in the acyl chain significantly impacts the physical state and
crystallization behavior.
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Table 1: Comparative Physical Properties

Target: 1-(2- Control: 1-(2- Analog: 1-(2-
Feature Benzofuranyl)-1- Benzofuranyl)ethano  Furanyl)-1-
propanone ne propanone

Benzofuran +

Structure ) Benzofuran + Acetyl Furan + Propionyl
Propionyl

CAS No. 91344-52-4 1646-26-0 3194-15-8

Melting Point 56-58 °C 70-72 °C 28-29 °C

) - Moderate (Flexible tail ~ High (Efficient Low (Lack of benzene

Lattice Stability ] ] ] ]
disruption) packing) fusion)
Predicted: i Lo

Space Group Experimental: P21/n N/A (Liquid/Low melt)

Triclinic/Monoclinic

Analyst Insight: The melting point depression from 72°C (Acetyl) to 58°C (Propionyl) indicates
that the additional methylene group in the propanone chain introduces steric bulk that disrupts

the highly ordered

stacking typical of the planar benzofuran system.

Comparative Crystal Structure Analysis
The "Odd-Even" Alkyl Effect

In crystal engineering, the 1-(2-benzofuranyl)ethanone (Acetyl) serves as the "high-symmetry"
control. It crystallizes in the P21/n space group, forming planar sheets stabilized by face-to-face

-stacking of the benzofuran rings.

When analyzing 1-(2-benzofuranyl)-1-propanone, we observe the "Odd-Even" effect:
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o Conformation: The ethyl group in the propanone moiety possesses greater rotational
freedom than the methyl group.

e Packing Disruption: The terminal methyl of the ethyl chain often projects out of the primary
molecular plane. This forces the crystal lattice to expand slightly to accommodate the steric
bulk, reducing the density of

-stacking interactions.

» Result: Lower lattice energy, manifested as a lower melting point.

Intermolecular Interaction Map

The crystal lattice is governed by a competition between two forces:

» Force A (Stabilizing):

interactions between the benzene/furan rings of adjacent molecules.

o Force B (Destabilizing/Spacing): Van der Waals repulsion from the alkyl chain.

In the Propanone derivative, Force B is stronger than in the Acetyl analog, leading to a
"herringbone" or "slipped-stack” motif rather than tight columnar stacking.

Experimental Protocol: Crystallization & Data
Collection

To obtain high-quality single crystals of 1-(2-benzofuranyl)-1-propanone suitable for X-ray
diffraction (XRD), a slow-evaporation technique is superior to cooling methods due to the
compound's moderate solubility.

Phase 1: Crystal Growth

e Solvent Selection: Prepare a binary solvent system of Ethanol:Ethyl Acetate (3:1). Pure
ethanol often yields needles (poor for diffraction), while the addition of ethyl acetate
encourages block-like growth.
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 Dissolution: Dissolve 50 mg of the compound in 2 mL of solvent at 40°C. Filter through a
0.45 um PTFE syringe filter to remove nucleation sites.

» Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing n-pentane. Seal the
outer jar. The diffusion of pentane will slowly lower solubility, promoting ordered lattice
growth over 48-72 hours.

Phase 2: Data Collection Strategy (SC-XRD)

o Temperature: Collect data at 100 K (using a cryostream). Room temperature collection is
risky due to the low melting point (56°C), which can lead to high thermal motion parameters
(large ellipsoids) for the terminal ethyl group.

o Refinement: The ethyl tail often exhibits disorder. Use a split-position model if the terminal
carbon shows elongated electron density.

Visualizations
Diagram 1: Crystallization Workflow

This diagram outlines the decision logic for obtaining diffraction-quality crystals based on the
compound's solubility profile.
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Caption: Optimized workflow for growing diffraction-quality crystals of low-melting benzofuran
derivatives.

Diagram 2: Structural Logic (Acetyl vs. Propionyl)

This diagram illustrates the causal relationship between the alkyl chain length and the resulting
crystal properties.
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Caption: Impact of alkyl chain extension on lattice packing efficiency and thermal stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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